4-Fluoro-8-hydroxyquinoline
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Overview
Description
4-Fluoro-8-hydroxyquinoline is a fluorinated derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-8-hydroxyquinoline typically involves the fluorination of 8-hydroxyquinoline. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-8-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or organometallic compounds.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Fluoro-8-hydroxyquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-8-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
6-Fluoro-8-hydroxyquinoline: Another fluorinated derivative with similar properties.
4,8-Difluoroquinoline: A compound with two fluorine atoms, offering different reactivity and biological activity.
Uniqueness: 4-Fluoro-8-hydroxyquinoline is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H |
InChI Key |
HKIJCTJZTQWLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)F |
Origin of Product |
United States |
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